molecular formula C12H22 B14718888 4a,8a-Dimethyldecahydronaphthalene CAS No. 13950-38-4

4a,8a-Dimethyldecahydronaphthalene

Cat. No.: B14718888
CAS No.: 13950-38-4
M. Wt: 166.30 g/mol
InChI Key: FUUGBGSHEIEQMS-UHFFFAOYSA-N
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Description

4a,8a-Dimethyldecahydronaphthalene is a chemical compound with the molecular formula C12H22 It is a derivative of decahydronaphthalene, characterized by the presence of two methyl groups at the 4a and 8a positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4a,8a-Dimethyldecahydronaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4a,8a-dimethylnaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4a,8a-Dimethyldecahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting any remaining unsaturated bonds to saturated ones.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4a,8a-Dimethyldecahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4a,8a-Dimethyldecahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    Decahydronaphthalene: The parent compound without the methyl groups.

    Tetralin: A partially hydrogenated derivative of naphthalene.

    1,2,3,4-Tetrahydronaphthalene: Another hydrogenated derivative with different hydrogenation patterns.

Uniqueness: 4a,8a-Dimethyldecahydronaphthalene is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

13950-38-4

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

4a,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene

InChI

InChI=1S/C12H22/c1-11-7-3-5-9-12(11,2)10-6-4-8-11/h3-10H2,1-2H3

InChI Key

FUUGBGSHEIEQMS-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1(CCCC2)C

Origin of Product

United States

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